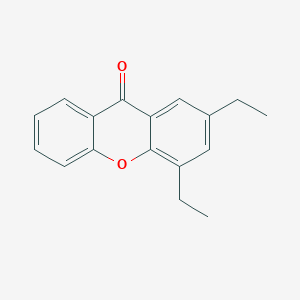

2,4-Diethyl-9H-xanthen-9-one

Description

Significance of the Dibenzo-γ-pyrone Framework in Organic Chemistry

The dibenzo-γ-pyrone framework is a key structural motif present in a wide range of organic compounds. nih.gov This framework consists of two benzene (B151609) rings fused to a central pyran ring containing a ketone group. nih.gov The planarity and extensive conjugation of this system contribute to its chemical stability and unique photophysical properties. nih.gov The electronic nature of the dibenzo-γ-pyrone core can be readily modulated by the introduction of various substituents onto the benzene rings, which in turn influences the molecule's reactivity and potential applications. nih.gov This structural versatility makes it a valuable scaffold in the design of new materials and therapeutic agents. researchgate.net Aromatic-fused γ-pyrones are recognized as important structural features in many bioactive natural products and are considered valid scaffolds in medicinal chemistry. rsc.org

The Xanthen-9-one Scaffold as a Versatile Building Block in Chemical Synthesis

The xanthen-9-one scaffold is a privileged structure in chemical synthesis due to its rigid framework and the potential for functionalization at various positions. nih.gov Its synthesis can be achieved through several established methods, including the Ullmann condensation and Friedel-Crafts reactions, allowing for the introduction of a wide array of substituents. researchgate.netnih.gov The reactivity of the xanthone (B1684191) core, influenced by its resonance forms, provides a platform for a rich profile of chemical transformations. nih.gov The ability to create diverse libraries of xanthone derivatives has made it a cornerstone for developing compounds with tailored properties for various scientific investigations. mdpi.com

Specific Research Interest in Substituted Xanthones, with Focus on 2,4-Diethyl-9H-xanthen-9-one

Substituted xanthones are a class of compounds that have attracted considerable research interest due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aisigmaaldrich.com The nature and position of the substituents on the xanthone core play a crucial role in determining their biological efficacy. nih.gov

While specific research on this compound is limited in publicly available literature, its structure as a dialkyl-substituted xanthone places it within a class of compounds with recognized potential. The presence of ethyl groups at the 2 and 4 positions is expected to influence its lipophilicity and steric profile, which can, in turn, affect its interaction with biological targets. The study of such derivatives is essential for understanding structure-activity relationships within the xanthone family and for the development of new molecules with specific functionalities.

Interactive Data Table: Properties of this compound and its Thio-analogue

| Property | This compound | 2,4-Diethyl-9H-thioxanthen-9-one |

| Molecular Formula | C₁₇H₁₆O₂ | C₁₇H₁₆OS nih.gov |

| Molecular Weight | 252.31 g/mol | 268.37 g/mol nih.gov |

| Melting Point | Data not available | 66-70 °C nih.gov |

| Boiling Point | Data not available | Data not available |

| Appearance | Data not available | Yellow to yellow-green solid |

Note: Due to the limited availability of specific experimental data for this compound, properties of its close structural analogue, 2,4-Diethyl-9H-thioxanthen-9-one, are provided for comparative purposes.

Structure

3D Structure

Properties

CAS No. |

117283-60-0 |

|---|---|

Molecular Formula |

C17H16O2 |

Molecular Weight |

252.31 g/mol |

IUPAC Name |

2,4-diethylxanthen-9-one |

InChI |

InChI=1S/C17H16O2/c1-3-11-9-12(4-2)17-14(10-11)16(18)13-7-5-6-8-15(13)19-17/h5-10H,3-4H2,1-2H3 |

InChI Key |

KODNTHAUOGOFJY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3O2)CC |

Origin of Product |

United States |

Synthetic Methodologies for 2,4 Diethyl 9h Xanthen 9 One and Its Structural Analogues

Classical Approaches to Xanthen-9-one Synthesis

Classical methods remain fundamental in the synthesis of the xanthone (B1684191) nucleus. These approaches, while sometimes requiring harsh conditions, are well-documented and versatile for creating a variety of substituted xanthones. up.ptutar.edu.my

The initial formation of the xanthone precursor often involves the condensation of two aromatic rings. The Ullmann condensation and the Grover, Shah, and Shah (GSS) reaction are two of the most prominent methods. up.pt

The Ullmann condensation typically involves the reaction of a sodium phenolate (B1203915) with a benzoic acid derivative that has a halogen in the ortho position. up.pt This copper-catalyzed reaction forms a 2-aryloxybenzoic acid, which is a direct precursor for cyclization to the xanthone. up.ptutar.edu.my Significant improvements to the traditional Ullmann reaction, which required high temperatures, have been developed. For instance, the use of N,N-dimethyl glycine (B1666218) as a ligand with a copper(I) iodide (CuI) catalyst and cesium carbonate (Cs2CO3) as the base allows the reaction to proceed at lower temperatures (e.g., 90°C) with improved yields. up.pt

The Grover, Shah, and Shah (GSS) reaction is a one-pot method where a salicylic (B10762653) acid derivative and a phenol (B47542) are heated together, often with a condensing agent like zinc chloride in phosphoryl chloride. up.pt This method can directly yield the xanthone, particularly if the intermediate benzophenone (B1666685) has an additional hydroxyl group that facilitates cyclization. up.pt Modern variations have replaced the traditional catalyst system with Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which can provide high yields at lower temperatures. up.pt

| Condensation Method | Key Reactants | Typical Catalysts/Reagents | Intermediate/Product | Ref. |

| Ullmann Condensation | Phenol, o-Halobenzoic Acid | Copper powder/bronze, K2CO3, Pyridine | 2-Phenoxybenzoic acid | up.ptutar.edu.my |

| Modified Ullmann | Phenol, o-Halobenzoic Acid | CuI, N,N-dimethyl glycine, Cs2CO3, Dioxane | 2-Phenoxybenzoic acid | up.pt |

| Grover, Shah, and Shah (GSS) | Salicylic Acid, Phenol | ZnCl2, POCl3 | Benzophenone intermediate or direct Xanthone | up.pt |

| Modified GSS | Salicylic Acid, Phenol | P2O5–CH3SO3H (Eaton's Reagent) | Xanthone | up.pt |

Once the precursor molecule is assembled, a cyclization step is required to form the central pyrone ring of the dibenzo-γ-pyrone system. The specific method depends on the nature of the precursor.

For 2-phenoxybenzoic acids (typically synthesized via the Ullmann reaction), an intramolecular electrophilic cycloacylation is performed. This reaction is a type of Friedel-Crafts acylation. up.pt Strong acids are used to promote the ring closure. While concentrated sulfuric acid can be used, polyphosphoric acid (PPA) is a widely employed reagent for this transformation, often giving high yields. utar.edu.mynih.gov

For 2,2'-dihydroxybenzophenones (often formed via Friedel-Crafts acylation between a benzoyl chloride and a phenol derivative), cyclodehydration is the key step. up.pt This process involves the removal of a water molecule to close the ring. Reagents like triphenylphosphine (B44618) (PPh3) in carbon tetrachloride (CCl4) have been successfully used to effect this cyclization. up.pt

| Precursor Type | Cyclization Strategy | Common Reagents | Mechanism Type | Ref. |

| 2-Phenoxybenzoic Acid | Intramolecular Acylation | Polyphosphoric Acid (PPA), H2SO4 | Electrophilic Aromatic Substitution | up.ptutar.edu.mynih.gov |

| 2,2'-Dihydroxybenzophenone | Cyclodehydration | PPh3/CCl4 | Nucleophilic Substitution | up.pt |

| 2-Aryloxybenzaldehyde | Reductive Cyclization | Phosphorous acid/Iodine system | Reductive Cyclization | researchgate.net |

| 2-Aryloxybenzaldehyde | Direct Cyclization | TBAI-catalyzed | Direct Cyclization | researchgate.net |

An alternative route to xanthones involves the oxidation of the corresponding 9H-xanthene. Xanthenes can be prepared through various condensation reactions, and their subsequent oxidation to the ketone offers a direct path to the desired xanthone scaffold. mdpi.com This oxidation specifically targets the benzylic carbon of the xanthene. mdpi.com A variety of modern oxidative methods have been developed, including photocatalytic approaches using visible light and molecular oxygen, which present a greener alternative to metal-based oxidants. nih.govnih.gov

In some advanced synthetic strategies, the cyclization and oxidation steps are combined into a single transformative process. These methods often start from precursors that are designed to undergo a cyclization event followed by an in-situ oxidation to yield the aromatic xanthone system. For example, (E)-2-styrylchromones can undergo a daylight-induced photooxidative cyclization, which involves photoisomerization, an electrocyclic reaction, and subsequent oxidative processes to form 12H-benzo[a]xanthene-12-ones. researchgate.net Similarly, yeast-mediated biotransformations have been shown to perform oxidative intramolecular cyclizations on benzoylphloroglucinol derivatives to selectively produce xanthones. acs.orgnih.gov

Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a powerful one-electron oxidant that has proven effective in synthesizing xanthones. wits.ac.zaresearchgate.net It can be used to mediate the oxidative cyclization of appropriately substituted benzophenones. For instance, the reaction of (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone with CAN directly furnishes the corresponding xanthone, 2,3-dimethoxy-9H-xanthen-9-one, in high yield (91%). wits.ac.zawits.ac.zanih.gov This method highlights CAN's utility in executing the crucial ring-closure step to form the xanthone nucleus. wits.ac.zawits.ac.za CAN has also been used as a catalyst in conjunction with other oxidants or in solvent-free conditions for the synthesis of xanthene derivatives. researchgate.netresearchgate.net

| Precursor | Reagent | Product | Yield | Ref. |

| (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone | Ceric Ammonium Nitrate (CAN) | 2,3-dimethoxy-9H-xanthen-9-one | 91% | wits.ac.zawits.ac.za |

| (1,4-dimethoxynaphthalen-2-yl)(2-hydroxyphenyl)methanone | Ceric Ammonium Nitrate (CAN) | 12a-methoxy-5H-benzo[c]xanthenes-5,7(12aH)-dione | 72% | wits.ac.zawits.ac.za |

Palladium catalysis is a cornerstone of modern organic synthesis and has been applied to the formation of xanthone and xanthene systems. mdpi.comresearchgate.netmdpi.com While often associated with cross-coupling reactions, palladium complexes can also catalyze oxidation reactions. researchgate.net For example, palladium catalysts can be used in the intramolecular cyclization of aryl triflates to furnish polycyclic xanthenes. researchgate.net Furthermore, palladium-catalyzed oxidation of alcohols is a well-established transformation, and this principle can be extended to the oxidation of xanthenols (the reduced form of xanthones) or directly from xanthenes under certain conditions. researchgate.net These methods are part of a broader class of palladium-catalyzed reactions that can form the core structure, often under milder conditions than classical approaches. mdpi.com

Oxidation Strategies for 9H-Xanthene to 9H-Xanthen-9-one Conversion

Modern and Sustainable Synthetic Methodologies

The synthesis of the xanthone scaffold, a privileged structure in medicinal chemistry, has been significantly advanced by the adoption of green and sustainable practices. conicet.gov.ar These methods aim to reduce reaction times, minimize waste, and avoid harsh chemicals, representing a substantial improvement over traditional stoichiometric approaches. conicet.gov.arresearchgate.net

Microwave-Assisted Organic Synthesis (MAOS) for Xanthone Derivatization

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, noted for its ability to dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. nih.govchemicaljournals.com This technique utilizes the efficient heat transfer from dielectric heating, where microwaves directly interact with polar molecules in the reaction mixture, leading to a rapid and uniform rise in temperature. nih.govscielo.org.mx

The application of MAOS has proven highly effective for synthesizing a variety of heterocyclic compounds, including xanthones. nih.govnih.gov For instance, the Diels-Alder reaction of 3-styrylchromones with dienophiles to form xanthone precursors has been successfully achieved under microwave irradiation, often in solvent-free conditions, which further enhances its green credentials. nih.govresearchgate.net Research has shown that combining MAOS with heterogeneous catalysis can lead to even greater efficiency and selectivity in producing xanthone derivatives like dihydropyranoxanthones. cuni.czresearchgate.net This combination of "non-classical" methodologies results in better yields and lower reaction times compared to conventional synthesis. researchgate.net

| Reaction Type | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis (8-hydroxyquinolines) | Conventional | Not Specified | 34% | nih.gov |

| Friedländer Synthesis (8-hydroxyquinolines) | Microwave | Not Specified | 72% | nih.gov |

| Diels-Alder Reaction (Xanthone Precursors) | Conventional | Not Specified | <50% | researchgate.net |

| Diels-Alder Reaction (Xanthone Precursors) | Microwave (monomode) | 10 min | 31-45% | nih.gov |

Heterogeneous Catalysis in Xanthone Synthesis

Heterogeneous catalysis offers significant advantages in green chemistry, particularly for large-scale applications, due to the ease of catalyst separation and potential for recycling. conicet.gov.arresearchgate.net These catalysts are often more robust and economically viable than their homogeneous counterparts. conicet.gov.ar

In xanthone synthesis, a variety of heterogeneous catalysts have been employed. Natural, biodegradable biopolymers like tannic acid and alginic acid have been used for the multi-component synthesis of xanthene derivatives under solvent-free conditions. nsmsi.ir Other effective catalysts include silica (B1680970) sulfuric acid and Amberlyst-15, which have been used for the three-component condensation reactions to form tetrahydrobenzo[a]xanthen-one derivatives with good to excellent yields. scholarsresearchlibrary.comscholarsresearchlibrary.com

More advanced systems involve nanocatalysts, which represent a significant step up in catalytic activity. up.pt A notable example is the use of a recoverable palladium nanocatalyst supported on green biochar, which, when combined with microwave irradiation, facilitates a one-step synthesis of xanthones from salicylaldehydes and 1,2-dihaloarenes. thieme-connect.com This method is efficient, rapid, eco-friendly, and the catalyst can be reused multiple times without significant loss of activity. thieme-connect.com

| Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Tannic Acid / Alginic Acid | Multi-component synthesis of xanthene derivatives | Natural, biodegradable, inexpensive, solvent-free conditions | nsmsi.ir |

| Amberlyst-15 | Three-component condensation | Reusable, solvent-free conditions, good to excellent yields | scholarsresearchlibrary.comscholarsresearchlibrary.com |

| Palladium Nanocatalyst on Biochar | Direct annulation from salicylaldehydes and 1,2-dihaloarenes | Recyclable, rapid (with MAOS), eco-friendly, high yields | thieme-connect.com |

| K10 Clay | Synthesis of dihydropyranoxanthones | Enhanced reaction rates and yields (with MAOS) | researchgate.net |

Metal-Free Intramolecular Annulation via Oxidative Coupling

Moving towards even more sustainable methods, metal-free synthesis strategies are highly desirable as they avoid the cost and potential toxicity associated with transition metals. A significant development in this area is the metal-free intramolecular annulation of 2-aryloxybenzaldehydes to form the xanthone core. up.pt

One such method employs tetrabutylammonium (B224687) bromide (TBAB) as a promoter for the oxidative coupling of a C-H bond with an aromatic C-H bond in an aqueous medium. up.pt This reaction tolerates both electron-donating and electron-withdrawing groups. Another approach uses a combination of PhI(OAc)2 and BF3–OEt2 to mediate a domino reaction that can produce xanthones. acs.org These methods showcase the potential to construct the tricyclic xanthone system without the need for a metal catalyst. up.pt

Photoredox Catalysis for Radical Cyclization Pathways

Visible-light photoredox catalysis is a rapidly growing field in organic synthesis that uses light to initiate chemical transformations via single-electron transfer processes. ethz.chuantwerpen.be This approach is considered mild, economical, and environmentally friendly. ethz.ch While often used for redox reactions, it can be applied to the synthesis of carbonyl compounds like xanthones. mdpi.com

The synthesis of xanthones can be achieved through the photocatalytic oxidation of the corresponding 9H-xanthenes. mdpi.comresearchgate.net In a typical metal-free setup, a photocatalyst such as riboflavin (B1680620) tetraacetate absorbs visible light and, in the presence of molecular oxygen as the final oxidant, promotes the oxidation of the benzylic C-H bond in a 9H-xanthene precursor to the ketone in the final xanthone product. mdpi.com This method is highly efficient, often providing quantitative yields, and avoids the use of metal-containing catalysts or harsh chemical oxidants. mdpi.comresearchgate.net

Multi-Component Reactions for Xanthene Derivative Preparation

Multi-component reactions (MCRs) are highly valued for their efficiency and atom economy, as they allow for the construction of complex molecules from three or more starting materials in a single step. scholarsresearchlibrary.com This approach simplifies synthetic procedures and reduces waste. nsmsi.ir

Several MCRs have been developed for the synthesis of various xanthene derivatives. nsmsi.irscholarsresearchlibrary.comscholarsresearchlibrary.com For example, the one-pot condensation of an aromatic aldehyde, β-naphthol, and a 1,3-dicarbonyl compound (like dimedone) can produce complex xanthenes in high yields. scholarsresearchlibrary.comscholarsresearchlibrary.com These reactions can be catalyzed by various agents, including heterogeneous catalysts, and can often be performed under microwave irradiation or solvent-free conditions, further enhancing their green profile. nsmsi.irscholarsresearchlibrary.com Another innovative MCR involves the reaction of arynes with DMF and active methylenes to generate xanthene derivatives. nih.govacs.org

Specific Synthesis of 2,4-Diethyl-9H-xanthen-9-one and Related Diethylated Xanthones

While a wide array of methods exists for general xanthone synthesis, specific literature detailing the direct synthesis of this compound is not prevalent. However, the synthesis of very close structural analogues, particularly its sulfur-containing counterpart, provides a clear blueprint for its potential construction.

The synthesis of 2,4-Diethyl-9H-thioxanthen-9-one , the thia-analogue, has been described in detail. chemicalbook.com The process involves a Friedel-Crafts-type acylation reaction. Dithiosalicylic acid is reacted with 1,3-diethylbenzene (B91504) in the presence of concentrated sulfuric acid and polyphosphoric acid. The reaction is initially cooled and then allowed to proceed at elevated temperatures (65 °C) to drive the cyclization, affording the desired diethylated thioxanthone in high yield (90.2%) and purity (99.6%). chemicalbook.com This methodology could logically be adapted to synthesize the target oxygen-containing xanthone by substituting dithiosalicylic acid with salicylic acid or a related derivative.

General classical methods for xanthone synthesis, such as the condensation of a salicylic acid derivative with a phenol, could also be tailored to produce the target compound. up.ptwikipedia.org In this scenario, a reaction between salicylic acid and 1,3-diethylbenzene or a suitably activated diethyl-phenol derivative under acidic, dehydrating conditions would be a plausible route.

Furthermore, ethyl groups can be introduced onto a pre-existing xanthone core. One study demonstrated that an ethylated xanthene could be formed in high yield (96%) through the reaction of a xanthene precursor with diethylzinc. acs.org This suggests that a post-synthesis modification of a xanthone intermediate is another viable strategy for producing diethylated derivatives.

Regioselective Functionalization Strategies for Diethyl Incorporation

The synthesis of this compound is not extensively documented in publicly available literature. However, a plausible synthetic route can be postulated based on established methods for xanthone synthesis, such as the Ullmann condensation followed by cyclization or a one-pot Friedel-Crafts acylation approach.

A potential strategy would involve the reaction of a suitably substituted salicylic acid derivative with a diethyl-substituted phenol. For instance, the condensation of salicylic acid with 2,4-diethylphenol (B3059003) in the presence of a dehydrating agent like a mixture of phosphorus pentoxide and methanesulfonic acid (Eaton's reagent) could potentially yield the target molecule. This method is known to be effective for the synthesis of other substituted xanthones. rsc.orgwits.ac.zautar.edu.my

Alternatively, a Friedel-Crafts acylation reaction between a derivative of salicylic acid, such as 2-methoxybenzoyl chloride, and 1,3-diethylbenzene could form a benzophenone intermediate. Subsequent intramolecular cyclization, often requiring a demethylation step followed by heating in an alkaline medium, would yield the xanthenone core with the desired diethyl substitution pattern. wits.ac.zaup.pt The regioselectivity of the initial acylation would be a critical factor in the success of this route.

Comparative Synthesis of 2,4-Diethyl-9H-Thioxanthen-9-one Analogues

The synthesis of the thioxanthenone analogue is well-documented and provides a basis for understanding the construction of the diethyl-substituted core.

Thioxanthone Core Formation with Diethyl Substitution

A common and high-yielding method for the synthesis of 2,4-diethyl-9H-thioxanthen-9-one involves the reaction of 2,2'-dithiosalicylic acid with 1,3-diethylbenzene. chemicalbook.comgoogle.com The reaction is typically carried out in the presence of a strong acid, such as concentrated sulfuric acid, and a condensing agent like polyphosphoric acid. chemicalbook.com The reaction proceeds by an electrophilic attack of a reactive acylium ion equivalent, generated from the dithiosalicylic acid, onto the electron-rich 1,3-diethylbenzene ring. The ortho and para directing effects of the two ethyl groups guide the substitution to the desired positions, leading to the formation of the 2,4-diethyl substituted thioxanthenone ring system.

A typical experimental procedure involves the slow addition of 1,3-diethylbenzene to a cooled mixture of 2,2'-dithiosalicylic acid in concentrated sulfuric acid and polyphosphoric acid. chemicalbook.com The reaction mixture is then gradually heated to drive the cyclization to completion. chemicalbook.com Following the reaction, a workup procedure involving extraction and purification by crystallization yields the final product as a bright yellow crystalline powder. chemicalbook.com

| Reactants | Reagents | Temperature | Duration | Yield | Reference |

| 2,2'-Dithiosalicylic acid, 1,3-Diethylbenzene | Concentrated H₂SO₄, Polyphosphoric acid | 0°C to 65°C | ~6 hours | 90.2% | chemicalbook.com |

| o-Diethylbenzene, Dithio-salicylic acid | Sulphuric acid, Toluene, Sodium carbonate, Methanol | 5°C to 95°C | 10-18 hours | ~85% | google.com |

This table presents key parameters for the synthesis of 2,4-Diethyl-9H-thioxanthen-9-one.

Oxidative Transformations of Diethylated Thioxanthenes

The sulfur atom in the thioxanthene (B1196266) core can be readily oxidized to a sulfoxide (B87167) or a sulfone. For instance, the oxidation of 2,4-diethyl-9H-thioxanthen-9-one with hydrogen peroxide in refluxing acetic acid yields 2,4-diethyl-10,10-dioxo-10H-10λ⁶-thioxanthen-9-one. chemicalbook.com This transformation significantly alters the electronic properties of the molecule due to the strong electron-withdrawing nature of the sulfone group. vulcanchem.com

| Starting Material | Oxidizing Agent | Solvent | Reaction Time | Yield | Reference |

| 2,4-Diethyl-9H-thioxanthen-9-one | Hydrogen peroxide | Acetic acid | 2 hours (reflux) | 67% | chemicalbook.com |

This table outlines the conditions for the oxidation of 2,4-Diethyl-9H-thioxanthen-9-one.

Derivatization and Structural Modification of the this compound Core

Further chemical modifications can be performed on the this compound scaffold to explore its chemical space and potential applications.

Functional Group Transformations on the Ethyl Moieties

The ethyl groups on the xanthenone or thioxanthenone ring can be subjected to various chemical transformations. A notable example is the benzylic bromination of the ethyl groups. The reaction of 2,4-diethyl-9H-thioxanthen-9-one with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile), leads to the formation of 2,4-bis(1-bromoethyl)thioxanthene-9-one. chemicalbook.com This reaction proceeds via a free radical mechanism at the benzylic positions of the ethyl groups. The resulting bromo-derivatives are versatile intermediates for further nucleophilic substitution reactions.

| Starting Material | Reagent | Initiator | Solvent | Yield | Reference |

| 2,4-Diethyl-9H-thioxanthen-9-one | N-Bromosuccinimide | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | Ethyl acetate | 68% | chemicalbook.com |

This table details the benzylic bromination of the ethyl groups on the thioxanthenone core.

Other potential transformations of the ethyl groups could include oxidation to the corresponding acetyl or carboxylic acid functionalities, or reduction under specific conditions, although these have not been explicitly reported for this specific molecule.

Introduction of Diverse Substituents on the Aromatic Rings

The aromatic rings of the xanthenone core are susceptible to electrophilic substitution reactions, allowing for the introduction of a variety of substituents. While specific examples for this compound are scarce, analogous reactions on related xanthone and thioxanthenone systems suggest that reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could be employed. chimicatechnoacta.ru

For instance, direct nitration using a mixture of nitric and sulfuric acid would likely introduce nitro groups onto the aromatic rings, with the positions of substitution being influenced by the directing effects of the existing ether, carbonyl, and ethyl groups. Similarly, halogenation with reagents like bromine or chlorine in the presence of a Lewis acid could introduce halogen atoms. The electron-rich nature of the xanthenone core generally facilitates such electrophilic substitution reactions. The precise conditions and regiochemical outcomes would need to be determined empirically.

Synthesis of Polyhydroxylated and Other Substituted Xanthone Derivatives

The biological activity of xanthone derivatives is often dependent on the type and position of various substituents on the xanthone nucleus. frontiersin.orgresearchgate.net Consequently, numerous synthetic strategies have been developed to introduce a range of functional groups, such as hydroxyl, alkyl, and halogen moieties.

Classical methods for xanthone synthesis, which can be adapted to produce substituted derivatives, include the Grover, Shah, and Shah (GSS) reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.ptresearchgate.net The GSS method involves heating a salicylic acid derivative and a phenol with a condensing agent like zinc chloride. up.pt Modifications to this classic reaction, such as using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), have been employed to synthesize polyoxygenated xanthones. researchgate.net

Modern approaches offer more versatility. For instance, acyl radical cyclizations can convert 2-formylphenoxy quinones into polyhydroxylated xanthones using reagents like N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN). researchgate.net Another strategy involves a Smiles rearrangement of a substituted depside as a key step in synthesizing chlorinated norlichexanthone (B23499) derivatives. publish.csiro.au

The introduction of substituents onto a pre-formed xanthone core is a common and effective strategy. O-alkylation of hydroxyxanthones is a straightforward method to produce a variety of derivatives. frontiersin.orgresearchgate.net This typically involves reacting a hydroxyxanthone with an alkyl bromide in the presence of a base like potassium carbonate in a suitable solvent. frontiersin.org This method has been used to synthesize series of xanthones with linear and branched alkyl substituents. frontiersin.org

Research has shown that polyhydroxy benzoxanthone derivatives exhibit notable anti-tumor activity. tandfonline.com The synthesis of these and other substituted analogues often involves multi-step sequences starting from a core hydroxy-xanthone structure. tandfonline.com

Table 1: Selected Synthetic Methods for Substituted Xanthone Derivatives

| Starting Material(s) | Reagents/Conditions | Product Type | Reference(s) |

| 2,6-Dihydroxy-4-methylbenzoic acid, 5-Methylbenzene-1,3-diol | Eaton's reagent (P2O5/CH3SO3H) | Dihydroxy-dimethyl-9H-xanthen-9-one | researchgate.net |

| 3-Hydroxyxanthone, Alkyl bromide | K2CO3, Acetone, Reflux | O-Alkylated xanthone derivatives | frontiersin.org |

| 1,3-Dihydroxyxanthone, Alkyl/Alkenyl/Alkynyl/Alkylated phenyl halides | Base, Solvent | 3-O-Substituted 1-hydroxyxanthones | researchgate.net |

| Substituted Depside | Smiles Rearrangement | Trichloronorlichexanthone | publish.csiro.au |

| 2-Formylphenoxy quinones | NBS, AIBN | Polyhydroxylated xanthones | researchgate.net |

| 8,10-dihydroxy-7H-benzo[c]xanthen-7-one | Acyl chloride | Acyl-substituted benzoxanthone | tandfonline.com |

Generation of More Complex Xanthone-Based Architectures

Beyond simple substitution, significant effort has been directed towards the synthesis of more intricate xanthone-based structures, such as those with fused rings or caged motifs. These complex molecules often exhibit potent biological activities. wits.ac.zaresearchgate.net

One approach involves building a second aromatic ring onto a pre-existing structure containing the carbonyl bridge and ether linkage. For example, a Diels-Alder [4+2] cycloaddition reaction has been utilized to construct the xanthone framework. wits.ac.za Another innovative method involves the oxidation of a phenol intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which can surprisingly lead to the formation of a spiro-compound that is then hydrolyzed and isomerized to yield a xanthone-based trione. wits.ac.za

The total synthesis of complex bacterial polycyclic xanthone natural products (BPXNPs), which feature a pentangular architecture, highlights advanced synthetic strategies. researchgate.net The synthesis of Kibdelone C, for instance, was achieved through a convergent approach. researchgate.net Key steps included a 6π-electrocyclization to form a highly substituted dihydrophenanthrenol fragment and a DMAP-mediated oxa-Michael/aldol cascade reaction to install the tetrahydroxanthone portion of the molecule. researchgate.net

Similarly, the first asymmetric total synthesis of FD-594, another complex polycyclic xanthone, was accomplished using a highly convergent strategy. researchgate.net This synthesis featured an asymmetric dihydroxylation followed by a copper-mediated oxidative cyclization to generate a key diol fragment. The final complex structure was assembled via a late-stage stereoselective glycosylation. researchgate.net These examples underscore the power of modern organic synthesis to construct highly complex and biologically relevant xanthone-based architectures.

Table 2: Strategies for Complex Xanthone Architectures

| Target/Product Type | Key Synthetic Strategy | Reagents/Reaction Type | Reference(s) |

| Xanthone with Caged Motif | Construction from a naphthalenyl-hydroxyphenyl methanone | Ceric ammonium nitrate (CAN) oxidation | wits.ac.za |

| Spiro-compound intermediate for xanthone | Oxidation of a phenol precursor | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | wits.ac.za |

| Kibdelone C (Polycyclic Xanthone) | Convergent synthesis | 6π-electrocyclization; Oxa-Michael/aldol cascade | researchgate.net |

| FD-594 (Polycyclic Xanthone) | Convergent asymmetric synthesis | Asymmetric dihydroxylation; Cu-mediated oxidative cyclization; Glycosylation | researchgate.net |

| 5-Arylbenzo[c]xanthones | Photochemical electrocyclization | Heck reaction followed by photoinduced electrocyclization/oxidation | researchgate.net |

Advanced Spectroscopic Characterization and Analytical Techniques for 2,4 Diethyl 9h Xanthen 9 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the carbon skeleton and the hydrogen environments can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2,4-Diethyl-9H-xanthen-9-one is expected to reveal distinct signals corresponding to the aromatic and aliphatic protons. The ethyl groups at positions 2 and 4 would each give rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with their respective neighbors. The aromatic protons on the xanthenone core would appear as a series of multiplets in the downfield region of the spectrum. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating nature of the ether oxygen and the alkyl substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl CH₃ (2-position) | 1.2-1.4 | Triplet | ~7.5 |

| Ethyl CH₂ (2-position) | 2.6-2.8 | Quartet | ~7.5 |

| Ethyl CH₃ (4-position) | 1.2-1.4 | Triplet | ~7.5 |

| Ethyl CH₂ (4-position) | 2.6-2.8 | Quartet | ~7.5 |

| Aromatic Protons | 7.0-8.5 | Multiplet | - |

Note: The predicted values are based on the analysis of similar substituted xanthenone structures.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 170-180 ppm. The aromatic carbons will resonate between 110 and 160 ppm, with their specific shifts influenced by the positions of the substituents and the heteroatoms. The aliphatic carbons of the ethyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-9) | 175-180 |

| Quaternary Aromatic Carbons | 115-160 |

| Methine Aromatic Carbons | 110-140 |

| Ethyl CH₂ (2- and 4-positions) | 20-30 |

| Ethyl CH₃ (2- and 4-positions) | 10-15 |

Note: The predicted values are based on the analysis of similar substituted xanthenone structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC)

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other. For this compound, COSY would show correlations between the methyl and methylene protons within each ethyl group, and also between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons and the ethyl groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key vibrational bands are expected. A strong absorption band corresponding to the C=O stretching of the ketone group would be prominent, typically appearing in the range of 1640-1680 cm⁻¹. The C-O-C stretching of the ether linkage in the xanthene ring would also be observable, usually in the 1200-1250 cm⁻¹ region. Additionally, C-H stretching vibrations from the aromatic and aliphatic parts of the molecule would be seen around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Table 3: Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |

| C=O Stretch (Ketone) | 1640-1680 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O-C Stretch (Ether) | 1200-1250 | Strong |

Note: The predicted values are based on the analysis of similar substituted xanthenone and thioxanthone structures. nih.govrsc.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₇H₁₆O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would provide the elemental composition with high accuracy. The fragmentation pattern would likely involve the loss of ethyl groups and the cleavage of the xanthenone core, providing further confirmation of the structure.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The xanthone (B1684191) core is a significant chromophore. Based on structurally similar compounds like thioxanthones, which are yellow, this compound is expected to absorb light in the near-UV and possibly the visible region. sigmaaldrich.com The spectrum would likely exhibit multiple absorption bands corresponding to π-π* and n-π* transitions within the aromatic and carbonyl systems. The exact position of the absorption maxima (λ_max) would be influenced by the diethyl substitution on the aromatic ring.

X-ray Crystallography for Precise Solid-State Structural Determination

For the xanthone scaffold, X-ray diffraction data are vital for elucidating the structure and understanding the mechanisms behind its biological and pharmacological activities. encyclopedia.pub The crystal structure of the parent compound, 9H-xanthen-9-one, reveals that the tricyclic system is essentially planar, a characteristic attributed to its conjugated ring systems. encyclopedia.pub This planarity and the rigidity of the fused-ring scaffold contribute significantly to the compound's stability. encyclopedia.pub Substituents on the xanthone core, such as the diethyl groups in this compound, would be expected to cause minor deviations from this planarity due to steric effects. encyclopedia.pub

Historically, there has been some ambiguity regarding the polymorphism of xanthone. The Cambridge Structural Database (CSD) contains two entries for 9-xanthone: one with an orthorhombic space group (P2₁2₁2₁) and another with a monoclinic space group (P2₁). acs.orgresearchgate.netnih.gov However, a 2024 study investigating this ambiguity concluded that xanthone is likely monomorphic. acs.orgnih.gov The observed differences in crystallographic data were attributed to variations in experimental conditions, such as temperature, and the instrumental resolution of the diffraction experiments, rather than true polymorphism. acs.orgnih.gov The study found that xanthone tends to form different crystal habits, such as needle-like crystals, depending on the crystallization solvent, but the underlying unit cell structure remains consistent. acs.org

Interactive Table: Crystallographic Data for 9H-Xanthen-9-one Polymorphs

| Parameter | Orthorhombic Form | Monoclinic Form |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| Temperature | Room Temperature | Low Temperature |

| Reference | CSD Entry: ZZZTXI13 | CSD Entry: ZZZTXI14 |

This table summarizes the crystallographic forms of the parent compound, xanthone, as recorded in the Cambridge Structural Database. acs.orgresearchgate.net

Electrochemical Characterization through Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. It provides information on the reduction and oxidation potentials of a molecule, the stability of the resulting redox species, and the kinetics of electron transfer reactions.

The electrochemical properties of the xanthone core are primarily dictated by the reducible carbonyl group. Studies on the parent 9H-xanthen-9-one using a glassy carbon electrode in an acetonitrile (B52724) solvent reveal a two-step reduction process.

First Reduction Step: The first step is a quasi-reversible reduction occurring at a peak potential (Epc1) of -1.720 V versus an Ag/AgCl reference electrode. This corresponds to the transfer of one electron to the carbonyl group, forming a ketyl radical anion. The process is deemed quasi-reversible because a corresponding oxidation peak (Epa1) appears at -1.640 V upon reversing the potential scan, though the peak current ratio (Ipa1/Ipc1) is not equal to one.

Second Reduction Step: Following the initial reduction, a second, electrochemically irreversible reduction peak (Epc2) is observed at -2.260 V. This peak, which has no corresponding oxidation couple, is attributed to the further reduction of the ketyl radical anion to form a dianion.

The presence of electron-donating diethyl groups at the 2- and 4-positions on the this compound molecule would be expected to make the reduction of the carbonyl group more difficult. This would likely shift the reduction potentials to more negative values compared to the unsubstituted xanthone.

Interactive Table: Electrochemical Reduction Data for 9H-Xanthen-9-one

| Process | Parameter | Potential (V vs. Ag/AgCl) | Characteristics |

| 1st Reduction | Cathodic Peak (Epc1) | -1.720 | Quasi-reversible |

| Anodic Peak (Epa1) | -1.640 | ||

| 2nd Reduction | Cathodic Peak (Epc2) | -2.260 | Irreversible |

Data obtained from cyclic voltammetry of 1 mM xanthone in CH₃CN containing 0.1 M TBAP.

Computational Chemistry and Theoretical Investigations of 2,4 Diethyl 9h Xanthen 9 One

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like 2,4-Diethyl-9H-xanthen-9-one. These methods can elucidate the distribution of electrons within the molecule, which in turn governs its chemical behavior and properties. For the xanthone (B1684191) core, these calculations reveal a planar, rigid tricyclic system with a delocalized π-electron network. The introduction of diethyl substituents at the 2 and 4 positions would be expected to modulate the electronic landscape through inductive and hyperconjugative effects, influencing properties such as molecular polarity and reactivity.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Applications

Density Functional Theory (DFT) has become a principal tool for computational studies of xanthone derivatives due to its balance of accuracy and computational cost. researchgate.netsemanticscholar.org It is instrumental in exploring various molecular properties, from ground-state geometries to electronic transitions.

Prediction of Ground State Geometries and Electronic Configurations

DFT calculations are highly effective in predicting the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT would be used to determine bond lengths, bond angles, and dihedral angles, confirming the planarity of the xanthen-9-one core and defining the orientation of the ethyl groups. These calculations also provide the ground-state electronic configuration, identifying the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, offering insights into the molecule's kinetic stability and chemical reactivity. rsc.org

Simulation of Electronic Transitions and Absorption Spectra

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study excited states and simulate electronic absorption spectra. rsc.orgscience.gov By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption wavelengths (λmax) and intensities of a molecule. rsc.org For xanthone derivatives, TD-DFT has been successfully used to interpret UV-Vis spectra, correlating the observed absorption bands with specific electronic transitions, often of a π-π* nature within the aromatic system. semanticscholar.org The specific substitution pattern of this compound would be expected to cause shifts in these absorption bands compared to the parent xanthone.

Characterization of Excited State Energies and Topologies (Singlet and Triplet States)

Beyond absorption, TD-DFT can be used to investigate the energies and characteristics of various excited states, including both singlet and triplet states. This is crucial for understanding the photophysical and photochemical behavior of a molecule. For instance, the relative energies of the lowest singlet (S1) and triplet (T1) excited states are important in determining fluorescence and phosphorescence properties. Computational studies on related systems have explored the nature of these excited states, which is essential for applications in areas like photodynamic therapy and materials science. researchgate.net

Molecular Modeling and Simulation Studies for Conformational Analysis

While the xanthen-9-one core is rigid, the diethyl substituents of this compound introduce a degree of conformational flexibility. Molecular modeling techniques, including molecular mechanics and DFT, can be employed to explore the potential energy surface associated with the rotation of these ethyl groups. This analysis helps to identify the most stable conformations and the energy barriers between them, which can be important for understanding how the molecule interacts with its environment or with other molecules.

Elucidation of Reaction Mechanisms and Pathways via Computational Methods

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. For xanthone derivatives, this can include studying their synthesis, degradation, or interaction with biological targets. rsc.org By calculating the energies of reactants, transition states, and products, computational chemistry can provide a detailed, step-by-step picture of how a reaction proceeds. For example, in a study on the photodegradation of a related xanthene derivative, quantum chemical calculations were used to propose a reaction mechanism involving a photoinduced electron transfer from a triplet state. rsc.org Similar approaches could be applied to understand the reactivity and potential transformation pathways of this compound.

Theoretical Insights into Electron Transfer Processes and Energetics

Theoretical and computational chemistry provide powerful tools to understand the fundamental electronic properties and reactivity of molecules, including the intricate processes of electron transfer. For the compound this compound, a derivative of the xanthene core, computational studies are essential to predict its behavior in various chemical and photophysical contexts. While specific experimental and extensive theoretical data for this compound are not widely available in the current scientific literature, we can infer its likely electronic characteristics and electron transfer capabilities based on computational studies of related xanthene and thioxanthen-9-one (B50317) derivatives.

Electron transfer is a fundamental process in many chemical and biological systems, and its efficiency is governed by several key parameters that can be estimated using computational methods. These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the reorganization energy, and the electronic coupling between donor and acceptor moieties.

Theoretical investigations into similar structures, such as thioxanthen-9-one, have shown that the triplet excited state can be involved in photoinduced electron transfer reactions. researchgate.net For instance, in reactions with an electron donor, the triplet state of thioxanthen-9-one can accept an electron, leading to the formation of a radical anion. researchgate.net The efficiency of such processes is influenced by the solvent polarity, which can affect the energy levels of the involved intermediates. researchgate.net

Computational models, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are used to calculate the electronic structure and properties of these molecules. ijcce.ac.ir For example, the HOMO and LUMO energy levels are critical in determining the electron-donating and electron-accepting capabilities of a molecule. In related xanthene derivatives, the HOMO is often distributed over the core structure, while the LUMO localization can vary depending on the substituents. whiterose.ac.uk

The energetics of electron transfer are often described by Marcus theory, which relates the rate of electron transfer to the Gibbs free energy change (ΔG°) and the reorganization energy (λ). While specific values for this compound are not documented, theoretical calculations for analogous systems provide a framework for understanding. The reorganization energy has two components: an inner-sphere contribution related to changes in bond lengths and angles within the molecule upon electron transfer, and an outer-sphere contribution related to the rearrangement of solvent molecules.

Although detailed research findings and specific data tables for the electron transfer processes of this compound are not available, the following table outlines the key parameters that would be investigated in a typical computational study of electron transfer.

| Parameter | Description | Typical Computational Method |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | DFT |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | DFT |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates molecular stability and reactivity. | DFT |

| Ionization Potential (IP) | The energy required to remove an electron from a molecule. | DFT |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | DFT |

| Reorganization Energy (λ) | The energy required to distort the reactant and product geometries to the transition state geometry. | DFT |

| Electronic Coupling (V) | A measure of the electronic interaction between the electron donor and acceptor. | DFT |

| Gibbs Free Energy (ΔG°) | The overall energy change of the electron transfer reaction. | DFT |

Further computational research focusing specifically on this compound is necessary to populate such a table with accurate data and provide a detailed understanding of its electron transfer properties. These studies would be invaluable for applications where this compound might act as a photosensitizer, an electronic material component, or a participant in redox reactions.

Photophysical Properties and Photochemical Mechanisms of 2,4 Diethyl 9h Xanthen 9 One

Fundamental Light Absorption Characteristics and Spectral Analysis

The light absorption properties of a molecule are dictated by its electronic structure. For xanthenone derivatives, the UV-Vis absorption spectrum is characterized by bands corresponding to π-π* and n-π* electronic transitions. researchtrends.net The parent 9H-xanthen-9-one typically exhibits strong absorption bands in the ultraviolet region. The introduction of substituent groups on the xanthenone core can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption bands, depending on the nature and position of the substituent.

For 2,4-Diethyl-9H-xanthen-9-one, the ethyl groups are expected to have a minor electronic influence, likely causing a slight red shift in the absorption maxima compared to the unsubstituted 9H-xanthen-9-one. The absorption spectrum of a related compound, 2,3-dimethoxy-9H-xanthen-9-one, shows a prominent band at approximately 245 nm, attributed to the π-π* transition of the aromatic rings. researchtrends.net

Table 1: Representative Absorption Characteristics of Xanthenone Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

|---|---|---|---|

| 9H-Xanthen-9-one | Various | ~240, 280, 340 | Not specified |

| 2,3-Dimethoxy-9H-xanthen-9-one | Acetonitrile (B52724) | 245 | Not specified |

| 3,6-Diethoxy-9H-xanthen-9-one | Not specified | 398 | Not specified |

Excited State Dynamics and Energy Dissipation Pathways

Upon absorption of light, a molecule is promoted to an electronically excited state. The subsequent de-excitation can occur through a combination of radiative and non-radiative pathways.

Internal conversion is a non-radiative transition between electronic states of the same multiplicity (e.g., S₂ → S₁). In complex molecules like xanthenones, internal conversion from higher excited singlet states to the lowest excited singlet state (S₁) is typically very fast, occurring on the picosecond or femtosecond timescale. This rapid relaxation ensures that subsequent photophysical and photochemical events predominantly originate from the S₁ state.

Intersystem crossing is a non-radiative process involving a change in spin multiplicity, most commonly from the lowest excited singlet state (S₁) to the lowest triplet state (T₁). The efficiency of this process is quantified by the intersystem crossing quantum yield (Φ_ISC). For many aromatic ketones, including 9H-xanthen-9-one, ISC is a highly efficient process. acs.org This is attributed to the presence of the carbonyl group, which facilitates spin-orbit coupling. The lowest triplet state of 9H-xanthen-9-one is known to have n,π* character, which further promotes ISC. researchtrends.net

Fluorescence is the radiative decay from the S₁ state to the ground state (S₀), while phosphorescence is the radiative decay from the T₁ state to S₀. The efficiencies of these processes are given by the fluorescence quantum yield (Φ_f) and phosphorescence quantum yield (Φ_p), respectively.

Due to the high efficiency of intersystem crossing in xanthenones, the fluorescence quantum yields are generally very low, often on the order of 10⁻⁴ for 9H-xanthen-9-one in most solvents. researchtrends.net Conversely, these compounds can exhibit significant phosphorescence at low temperatures in rigid matrices. The triplet energy of 2,3-dimethoxy-9H-xanthen-9-one has been calculated to be approximately 79.3 kcal/mol. researchtrends.net

Table 2: Representative Photophysical Data for Xanthenone Derivatives

| Compound | Φ_f | Φ_p | Φ_ISC | Triplet Energy (E_T) (kcal/mol) |

|---|---|---|---|---|

| 9H-Xanthen-9-one | ~10⁻⁴ | Not specified | High | 74 |

| 2,3-Dimethoxy-9H-xanthen-9-one | Very low | Not specified | Not specified | 79.3 |

Photochemical Reactivity and Transformational Mechanisms

The excited states of xanthenones can undergo various chemical reactions, leading to the formation of new products.

The photochemical behavior of xanthenones can be diverse and is often dependent on the reaction environment, such as the solvent and the presence of reactants. The triplet excited state is typically the primary species responsible for the photochemical reactivity of aromatic ketones. acs.org

One common photochemical reaction is photoreduction, where the excited ketone abstracts a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. For instance, the triplet state of 2,3-dimethoxy-9H-xanthen-9-one is efficiently quenched by hydrogen donors like 1,4-cyclohexadiene. researchtrends.net Another potential reaction pathway is photoionization, where high-energy irradiation can lead to the ejection of an electron, forming a radical cation. This has been observed for 2,3-dimethoxy-9H-xanthen-9-one upon laser flash photolysis. researchtrends.net The specific photochemical behavior of this compound would likely involve similar pathways, influenced by the electronic and steric effects of the diethyl substituents.

Scientific Data on the Photochemical Behavior of this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed information regarding the photophysical and photochemical properties of the specific chemical compound this compound is not publicly available. Consequently, a detailed article focusing on its photoreduction, photooxidation, degradation pathways, and structure-property relationships cannot be constructed at this time.

The inquiry into the photochemical characteristics of this compound, a derivative of the xanthone (B1684191) core structure, yielded no specific experimental or theoretical data. Searches for its mechanistic photoreduction and photooxidation processes, as well as its potential photochemical degradation pathways, did not return any relevant studies. Furthermore, investigations into the structure-photophysical property relationships of diethyl-substituted xanthones did not provide specific insights into the 2,4-substitution pattern.

While general information on the photochemistry of the parent compound, 9H-xanthen-9-one, and other substituted xanthones exists, these findings cannot be accurately extrapolated to the 2,4-diethyl derivative without direct scientific evidence. The position and nature of substituents on the xanthone scaffold are known to significantly influence its electronic and, therefore, its photophysical and photochemical behavior. For instance, studies on other xanthone derivatives have highlighted the role of substituent effects on properties like absorption and emission spectra, intersystem crossing rates, and reactivity of the excited states. However, without specific data for this compound, any discussion would be purely speculative and would not meet the standards of a scientifically accurate report.

Similarly, the creation of data tables, a key requirement of the requested article, is not feasible due to the absence of quantitative data such as absorption and emission maxima, fluorescence quantum yields, triplet lifetimes, or quantum yields of photoreactions for this particular compound.

It is important to note that much of the available information in public databases pertains to the sulfur analogue, 2,4-Diethyl-9H-thioxanthen-9-one, which is a distinct compound with different photochemical properties due to the presence of the sulfur atom in the heterocyclic ring.

Therefore, until specific research on the photophysical and photochemical properties of this compound is conducted and published, a comprehensive and scientifically rigorous article on this specific subject cannot be generated.

Applications of 2,4 Diethyl 9h Xanthen 9 One in Materials Science and Organic Synthesis Methodology

Catalytic Applications in Organic Reactions

The xanthone (B1684191) core is a recognized scaffold in the field of photochemistry. Its derivatives can absorb light and initiate chemical reactions, making them valuable as organic photocatalysts.

Organophotocatalysts are metal-free organic molecules that, upon light absorption, can catalyze chemical reactions. uliege.bebeilstein-journals.org These catalysts are central to green chemistry initiatives as they offer an alternative to expensive and potentially toxic heavy metal catalysts. diva-portal.org The process, known as photoredox catalysis, involves the catalyst reaching an electronically excited state after absorbing a photon, which alters its redox properties and allows it to engage in single-electron transfer (SET) with other molecules. beilstein-journals.org

The parent compound, xanthone, is a known organophotocatalyst used in direct photocatalyzed hydrogen atom transfer (d-HAT) reactions. acs.org In this role, the excited state of the xanthone molecule is capable of abstracting a hydrogen atom from a substrate, generating a radical intermediate that can then undergo further synthetic transformations. This makes it a tool for the functionalization of otherwise unreactive C-H bonds. acs.org While specific studies detailing the use of 2,4-Diethyl-9H-xanthen-9-one in this capacity are not prominent, its structural similarity to the active xanthone core suggests potential for similar reactivity.

As a metal-free molecule, any photocatalytic activity of this compound would classify it as a metal-free photoredox catalyst. The general mechanism for such catalysts involves the absorption of visible or UV light to generate an excited state, which can then be quenched through either an oxidative or reductive cycle to generate reactive intermediates from a substrate. frontiersin.orgnih.gov

In a comparative study of various photocatalysts for the synthesis of tetrahydrobenzo[b]pyran scaffolds, the unsubstituted 9H-xanthen-9-one was examined for its efficacy. frontiersin.org The study demonstrated that different organic dye and aromatic ketone structures, including the xanthone scaffold, could function as metal-free photoredox catalysts under visible light irradiation. frontiersin.org Although 9H-xanthen-9-one showed some activity, other catalysts like methylene (B1212753) blue were found to be more efficient for that specific transformation. frontiersin.org This highlights that while the xanthone structure is active, its efficiency is highly dependent on the specific reaction and substitution pattern. The electronic effects of the diethyl substituents on the 2 and 4 positions of the xanthone core would be expected to modulate its photophysical and redox properties, thereby tuning its potential catalytic activity, though specific data is lacking.

Applications in Analytical Chemistry and Separation Science

The rigid, planar structure of the xanthone scaffold makes it an attractive candidate for applications in separation science, particularly in chromatography.

Chiral selectors are specialized stationary phases used in liquid chromatography (LC) and high-performance liquid chromatography (HPLC) to separate enantiomers (mirror-image isomers) of chiral compounds. While there is no specific research available on the use of this compound as a chiral selector, the broader class of xanthone derivatives has been identified as having potential applications in this area.

To function as a chiral selector, a molecule typically possesses its own chirality, often achieved by introducing chiral substituents to a rigid core structure, and engages in differential, transient diastereomeric interactions with the enantiomers being separated. The aromatic and polar nature of the xanthone core could provide the necessary π-π stacking and dipole-dipole interactions for such separations. The development of a chiral selector based on this compound would require its synthesis in an enantiomerically pure form or its derivatization with a chiral moiety.

Integration into Functional Materials and Industrial Formulations

The integration of organic molecules into industrial products is a major field of materials science. While applications for this compound are not documented, its close structural analogue is a key industrial chemical.

There is no evidence in the reviewed literature to suggest that 2,4-Diethyl-9H-xanthen -9-one is used in inks and toners. However, the similarly named compound, 2,4-Diethyl-9H-thioxanthen-9-one (which contains a sulfur atom instead of an oxygen atom in the central ring), is a well-established and highly effective photoinitiator. europa.eulookchem.com

Photoinitiators are compounds that, upon exposure to light (typically UV), generate reactive species such as free radicals or cations. sigmaaldrich.comfujifilm.com These species then initiate a polymerization chain reaction that rapidly cures or hardens liquid formulations, such as UV-curable inks, coatings, and adhesives. europa.eulookchem.com 2,4-Diethyl-9H-thioxanthen-9-one is widely used in printing inks and the coatings industry for this purpose. europa.eunih.gov It is likely that the query regarding the use of the xanthenone derivative in inks and toners stems from a confusion with this widely used thioxanthenone analogue.

Information Not Available for this compound

Following a comprehensive search for the chemical compound This compound , it has been determined that there is no readily available scientific literature or data corresponding to this specific molecule. Searches for its synthesis, properties, and applications in materials science, including its use in coatings, adhesives, polymers, or as an antifouling agent, did not yield any relevant results.

It is possible that the compound name is incorrect or refers to a substance that is not well-documented in public databases and scientific publications.

However, extensive information is available for a closely related compound, 2,4-Diethyl-9H-thioxanthen-9-one . This compound has a similar structure, with the key difference being the presence of a sulfur atom in the xanthene backbone instead of an oxygen atom. The CAS Number for 2,4-Diethyl-9H-thioxanthen-9-one is 82799-44-8. alfa-chemistry.comsigmaaldrich.comchemicalbook.comunilongmaterial.comchemicalbook.comfujifilm.comsynthonix.comsigmaaldrich.comsigmaaldrich.comnih.gov

Key Information on 2,4-Diethyl-9H-thioxanthen-9-one:

Primary Application: It is widely recognized as a photoinitiator. alfa-chemistry.comsigmaaldrich.comchemicalbook.com Photoinitiators are compounds that, upon absorption of light, generate reactive species that can initiate polymerization. This property makes it a valuable component in UV-curable formulations.

Industrial Uses: 2,4-Diethyl-9H-thioxanthen-9-one is utilized in a variety of products, including inks, toners, coating products, adhesives, and polymers. europa.euwarshel.com It is also used in the manufacturing of plastic products. europa.eu

Synthesis: A known synthesis method involves the reaction of 1,3-diethylbenzene (B91504) with dithiosalicylic acid in the presence of concentrated sulfuric acid and polyphosphoric acid. chemicalbook.com

Given the specificity of the user request for "this compound," and the complete lack of available data for this exact compound, the requested article on its applications cannot be generated. It is recommended to verify the chemical name and CAS number of the compound of interest. If the intended compound was indeed the thioxanthenone derivative, a detailed article on its applications could be provided.

Emerging Research Frontiers and Future Directions for 2,4 Diethyl 9h Xanthen 9 One

Exploration of Unconventional Synthetic Pathways

Traditional synthesis of the xanthone (B1684191) core often relies on methods like the Grover, Shah, and Shah (GSS) reaction, cyclodehydration of 2,2'-dihydroxybenzophenones, or electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt These methods, while popular, can require harsh conditions or involve multiple steps. google.com Future research is trending towards more efficient and novel "one-pot" syntheses and catalytic approaches. google.com

Unconventional strategies that could be applied to synthesize 2,4-Diethyl-9H-xanthen-9-one and its derivatives include:

Catalytic C-H Activation/Arylation: This modern approach allows for the direct formation of the xanthone skeleton, bypassing the need for pre-functionalized starting materials. For instance, a reported C-H activation method uses an arylated imidoyl palladium intermediate to promote intramolecular arylation, resulting in the xanthone structure. google.com

Tandem Coupling-Cyclization: Researchers have developed one-pot syntheses of xanthones through the tandem coupling-cyclization of arynes and salicylates. google.com

Copper/Palladium Catalyzed ortho-Acylation: A novel one-step methodology involves the intermolecular ortho-acylation of phenols with various aryl aldehydes, using a copper/palladium catalyst system with a triphenylphosphine (B44618) ligand. google.com This method has proven effective for creating a range of xanthone derivatives with high yields. google.com

Heck Reactions: For more complex, substituted xanthones, pathways involving Heck reactions have been developed. One such route uses a Heck reaction between 3-bromo-2-styryl-4H-chromen-4-ones and styrenes to yield 2,3-diaryl-9H-xanthen-9-ones. core.ac.uk

These modern catalytic methods offer advantages in terms of atom economy, reduced reaction steps, and the potential for milder reaction conditions, representing a significant evolution from classical stoichiometric syntheses. researchgate.net

Advanced In-Situ Spectroscopic and Imaging Techniques for Reaction Monitoring

To optimize the synthesis of complex molecules like this compound, understanding reaction kinetics and intermediate formation in real-time is crucial. Advanced in-situ spectroscopic and imaging techniques are becoming indispensable tools for this purpose. While specific studies on this compound are not prevalent, the application of these techniques in related fine chemical synthesis provides a clear roadmap for future research.

Future directions could involve:

Real-Time Spectroscopic Analysis: Techniques like Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be integrated into reaction vessels to monitor the consumption of reactants and the formation of the xanthone product without disrupting the reaction.

Process Analytical Technology (PAT): Implementing PAT would allow for continuous analysis and control of the synthesis process, ensuring higher yields, purity, and consistency. This is particularly relevant for transitioning synthesis from laboratory-scale to industrial production.

Fluorescence-Based Monitoring: Given that many xanthene derivatives are valuable fluorophores, their intrinsic fluorescence could be harnessed for in-situ monitoring. mdpi.com For example, researchers have developed sulfone-xanthone chromophores whose fluorescence properties change with their chemical environment, a principle that could be adapted to track reaction progress. acs.org

High-Throughput Synthesis and Screening of Novel Derivatives

To explore the full potential of the this compound scaffold, the rapid synthesis and evaluation of a large library of derivatives are necessary. High-throughput and combinatorial chemistry approaches are key to this endeavor.

Combinatorial Synthesis: By systematically varying the substituents on the xanthone core, vast libraries of novel compounds can be generated. For example, click chemistry has been used to attach a variety of 1,2,3-triazole-linked benzyl (B1604629) groups to a xanthone scaffold, creating a diverse set of 22 derivatives for biological screening. nih.gov

Automated Platforms: Automated synthesis platforms can accelerate the production of these derivative libraries, enabling researchers to explore a wider chemical space in a shorter time.

High-Throughput Screening (HTS): Once synthesized, these libraries can be rapidly screened for desired properties. For instance, HTS has been used to identify xanthone derivatives that act as potent antimicrobials by disrupting bacterial cell walls or inhibiting DNA synthesis. nih.gov Computational studies suggest that G-quadruplex stabilizing capabilities are a promising target for HTS of new xanthone-based anticancer drugs. acs.org

Deeper Integration of Machine Learning and AI in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid in silico design and property prediction of novel molecules. mdpi.com These computational tools can significantly reduce the time and cost associated with traditional trial-and-error discovery. researchgate.net

For this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that predict the biological activity of new derivatives based on their chemical structure. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest predicted efficacy. nih.gov

De Novo Design: Generative AI models, such as generative adversarial networks (GANs) and recurrent neural networks (RNNs), can design entirely new xanthone derivatives with specific target properties.

Property Prediction: AI can predict key physicochemical properties like solubility, toxicity, and bioavailability before a compound is ever synthesized, helping to identify promising candidates early in the discovery pipeline. mdpi.com Recent computational studies on xanthone derivatives have used in silico tools to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, kinase targets, and potential therapeutic applications. frontiersin.orgresearchgate.net

| AI/ML Application | Description | Potential Impact on this compound Research | Reference |

|---|---|---|---|

| QSAR Modeling | Predicts biological activity based on molecular descriptors derived from the chemical structure. | Prioritize synthesis of derivatives with high predicted activity (e.g., antimicrobial, anticancer). | nih.gov |

| De Novo Drug Design | Generative models create novel molecular structures tailored to a specific biological target. | Automated design of new this compound analogs with optimized properties. | |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity profiles of compounds. | Early-stage filtering of candidates with poor drug-like properties, reducing late-stage failures. | researchgate.net |

| Target Fishing | Identifies potential biological targets for a given compound using computational methods. | Discovering new therapeutic applications by predicting interactions with various proteins (e.g., kinases). | frontiersin.org |

Expansion into Niche Materials Science Applications

While much of the focus on xanthones is for their biological activity, their unique photophysical properties make them attractive candidates for materials science applications. mdpi.com The dibenzo-γ-pyrone core provides a rigid, planar, and π-conjugated system that is conducive to applications in organic electronics and photonics.

Future research on this compound could explore:

Organic Light-Emitting Diodes (OLEDs): Xanthene-based fluorophores are known for good photophysical properties like high photostability and fluorescence quantum yield. mdpi.com Derivatives of this compound could be engineered as emitters or host materials in OLED devices.

Fluorescent Probes and Sensors: The xanthone scaffold is a core component of many fluorescent dyes. mdpi.com By adding specific functional groups, derivatives could be designed as highly sensitive and selective fluorescent probes for detecting ions, reactive oxygen species, or other biologically important molecules. acs.org

Photoinitiators: The structurally related compound, 2,4-Diethyl-9H-thioxanthen-9-one, is used as a photoinitiator in industrial applications like inks and coatings. chemicalbook.comeuropa.eu This suggests that this compound could be investigated for similar applications in photopolymerization.

Focus on Green Chemistry Principles in Xanthone Production and Utilization

As environmental concerns grow, the chemical industry is increasingly adopting the principles of green chemistry to create more sustainable processes. acs.orgwiley-vch.de Future research into the synthesis and application of this compound will likely incorporate these principles.

Key areas of focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. acs.orgrsc.org Catalytic reactions are generally superior to stoichiometric ones in this regard. researchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even solvent-free reaction conditions. rsc.org

Catalyst Reusability: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused, which is both economically and environmentally advantageous. researchgate.net